Methyl 2-butyl-3,5-dioxohexanoate
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Overview
Description
Methyl 2-butyl-3,5-dioxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone with two keto groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3,5-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base to generate the enolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may require the use of strong nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
Methyl 2-butyl-3,5-dioxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.
Comparison with Similar Compounds
Methyl 2-butyl-3,5-dioxohexanoate can be compared with other similar compounds such as:
tert-Butyl 4-methyl-3,5-dioxohexanoate: This compound has a similar structure but with a tert-butyl group instead of a methyl group.
Methyl 3,5-dioxohexanoate: Lacks the butyl substituent, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
113618-25-0 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-butyl-3,5-dioxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3 |
InChI Key |
ZFZRSJKXRAUWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CC(=O)C)C(=O)OC |
Origin of Product |
United States |
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